4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide 4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0736751
InChI: InChI=1S/C20H27N3O3S/c24-18(21-13-17-7-4-12-26-17)15-8-10-16(11-9-15)22-20(27)23-19(25)14-5-2-1-3-6-14/h8-11,14,17H,1-7,12-13H2,(H,21,24)(H2,22,23,25,27)
SMILES: C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)NCC3CCCO3
Molecular Formula: C20H27N3O3S
Molecular Weight: 389.5 g/mol

4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

CAS No.:

Cat. No.: VC0736751

Molecular Formula: C20H27N3O3S

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide -

Specification

Molecular Formula C20H27N3O3S
Molecular Weight 389.5 g/mol
IUPAC Name 4-(cyclohexanecarbonylcarbamothioylamino)-N-(oxolan-2-ylmethyl)benzamide
Standard InChI InChI=1S/C20H27N3O3S/c24-18(21-13-17-7-4-12-26-17)15-8-10-16(11-9-15)22-20(27)23-19(25)14-5-2-1-3-6-14/h8-11,14,17H,1-7,12-13H2,(H,21,24)(H2,22,23,25,27)
Standard InChI Key YJWFSLDEHOTZRM-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)NCC3CCCO3
Canonical SMILES C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator